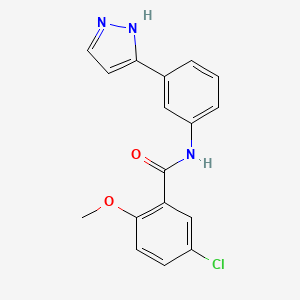
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline core with methoxy and dioxo functional groups
準備方法
The synthesis of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Dioxo Groups: Oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce the dioxo groups.
Attachment of the Butanamide Moiety: The final step involves the acylation of the quinoxaline derivative with a suitable acylating agent, such as acetic anhydride, to form the butanamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or as a ligand for binding studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity through binding to the active site or allosteric sites. The pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can be compared with other similar compounds, such as:
N-(1,4-diethyl-7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide: This compound has a similar quinoxaline core but different substituents, which may result in different chemical and biological properties.
1,4-dimethyl 2-(2-{1-[(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamoyl]-2-oxopropyl}diazen-1-yl)benzene-1,4-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
74546-14-8 |
|---|---|
分子式 |
C13H13N3O5 |
分子量 |
291.26 g/mol |
IUPAC名 |
N-(7-methoxy-2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-oxobutanamide |
InChI |
InChI=1S/C13H13N3O5/c1-6(17)3-11(18)14-9-4-7-8(5-10(9)21-2)16-13(20)12(19)15-7/h4-5H,3H2,1-2H3,(H,14,18)(H,15,19)(H,16,20) |
InChIキー |
GGRHHFCRYNQZLZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)NC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


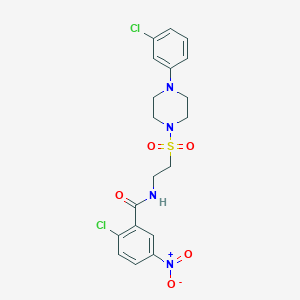

![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
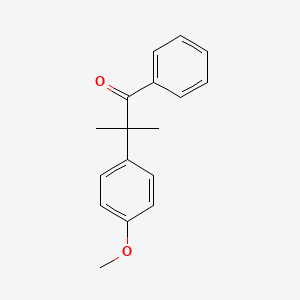
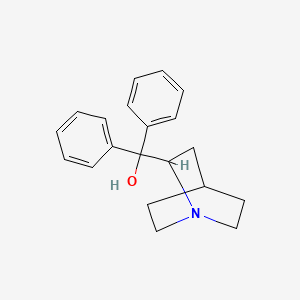
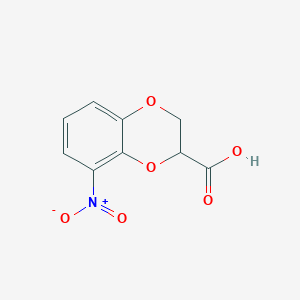

![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)

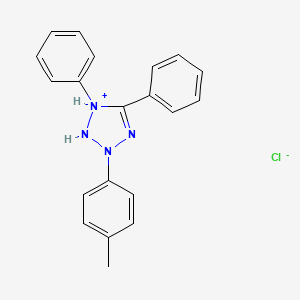

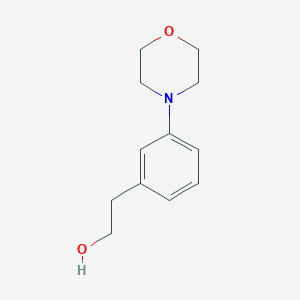
![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)
